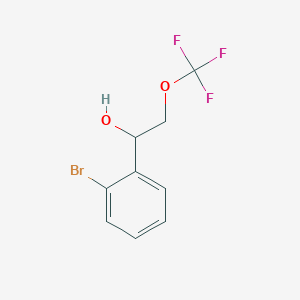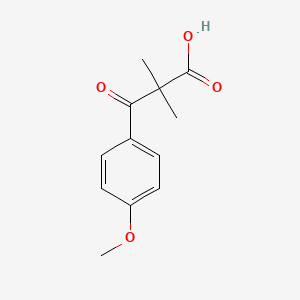![molecular formula C10H18N2O B13202254 N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide](/img/structure/B13202254.png)
N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide is a chemical compound with the molecular formula C10H19N2O. It is known for its unique bicyclic structure, which includes a norbornane ring system. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide typically involves the reaction of norbornane derivatives with methylamine and acetic acid derivatives. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvents: Common solvents like ethanol or methanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The process may include steps like:
Purification: Using techniques such as recrystallization or chromatography.
Quality Control: Ensuring the final product meets the required specifications through rigorous testing.
Análisis De Reacciones Químicas
Types of Reactions
N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form corresponding oxides.
Reduction: Reacting with reducing agents to form reduced derivatives.
Substitution: Undergoing nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with specific receptors on cell surfaces.
Enzyme Inhibition: Inhibiting the activity of certain enzymes.
Signal Transduction: Modulating signal transduction pathways within cells.
Comparación Con Compuestos Similares
Similar Compounds
- N-{bicyclo[2.2.1]heptan-2-yl}-2-(amino)acetamide
- N-{bicyclo[2.2.1]heptan-2-yl}-2-(ethylamino)acetamide
Uniqueness
N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide is unique due to its specific bicyclic structure and the presence of a methylamino group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C10H18N2O |
|---|---|
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
N-(2-bicyclo[2.2.1]heptanyl)-2-(methylamino)acetamide |
InChI |
InChI=1S/C10H18N2O/c1-11-6-10(13)12-9-5-7-2-3-8(9)4-7/h7-9,11H,2-6H2,1H3,(H,12,13) |
Clave InChI |
UWZCIHTUMPCKQQ-UHFFFAOYSA-N |
SMILES canónico |
CNCC(=O)NC1CC2CCC1C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Oxaspiro[4.6]undec-8-ene](/img/structure/B13202175.png)

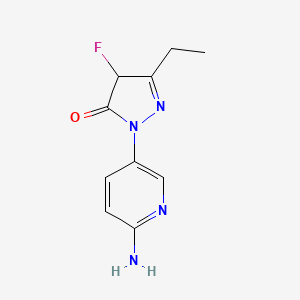

![1-(Bromomethyl)-1-[(prop-2-EN-1-yloxy)methyl]cyclopropane](/img/structure/B13202196.png)
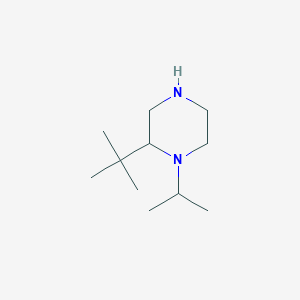
![(3aS,6aS)-N-tert-butyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide](/img/structure/B13202216.png)

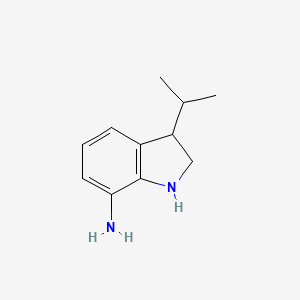
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid](/img/structure/B13202243.png)
![2-[(3,5-Difluorophenyl)methyl]oxirane](/img/structure/B13202246.png)

